molecular formula C8H11F6O5P B108912 Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester CAS No. 88738-84-5

Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester

Cat. No. B108912
CAS RN: 88738-84-5
M. Wt: 332.13 g/mol
InChI Key: OSBYRKXGZBJVAQ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester is a synthetic reagent. It has a molecular formula of C8H11F6O5P and a molecular weight of 332.13 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11F6O5P/c1-5(6(15)17-2)20(16,18-3-7(9,10)11)19-4-8(12,13)14/h5H,3-4H2,1-2H3 . This code represents the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the search results.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the search results. As mentioned earlier, it is used as a reagent in Z-selective HWE reactions.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.14 . The storage temperature is suggested to be between 28°C . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Properties and Reagent Use

Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester, is closely related to bis(2,2,2‐trifluoroethyl) malonate. It's characterized by its boiling point, density, and solubility in various organic solvents. It is used as a nucleophile and an activated acyl donor in chemical synthesis. The reagent is not commercially available and can be synthesized through specific reactions with malonic acid and 2,2,2-trifluoroethanol (Barragan-Montero & Clavel, 2007).

Applications in Polymer Science

The compound shows relevance in the field of polymer science. It's utilized in the synthesis of polymers such as poly(ester-carbonate)s and poly(ester-thiocarbonate)s, where it contributes to the stability and kinetic parameters of the resulting materials (Tagle & Diaz, 1998). Additionally, the synthesis of ester acetal polymer for photoresist applications involves the reaction of acrylpimaric acid with compounds like 2,2-bis(4-[2-(vinyloxy)ethoxy]phenyl)propane, showcasing the versatility of propanoic acid derivatives in advanced material science (Wang, Chu, & Cheng, 2007).

Catalytic and Synthetic Chemistry

In catalytic and synthetic chemistry, propanoic acid derivatives are employed for N-phosphorylation of amino acid methyl esters, indicating their utility in the synthesis of complex organic compounds (Wu & Berkman, 2005). They are also involved in one-pot synthesis processes like the creation of α-chloro-α,β-unsaturated esters, demonstrating their efficiency in multi-step chemical reactions (Karama, 2009).

Environmental Applications

In environmental science, similar compounds are studied for their role in the bacterial metabolism of pollutants like bisphenol A. This demonstrates the potential of propanoic acid derivatives in bioremediation and environmental chemistry (Spivack, Leib, & Lobos, 1994).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . For detailed safety and hazard information, please refer to the MSDS.

properties

CAS RN

88738-84-5

Product Name

Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester

Molecular Formula

C8H11F6O5P

Molecular Weight

332.13 g/mol

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate

InChI

InChI=1S/C8H11F6O5P/c1-5(6(15)17-2)20(16,18-3-7(9,10)11)19-4-8(12,13)14/h5H,3-4H2,1-2H3

InChI Key

OSBYRKXGZBJVAQ-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)P(=O)(OCC(F)(F)F)OCC(F)(F)F

Canonical SMILES

CC(C(=O)OC)P(=O)(OCC(F)(F)F)OCC(F)(F)F

synonyms

Methyl 2-[Bis-O-(2,2,2-trifluoroethyl)phosphono]propionate;  2-[Bis(2,2,2-trifluoroethoxy)phosphinyl]-methyl Ester Propanoic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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